N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine (CAS 1287218‑10‑3) is a heterocyclic secondary amine with the molecular formula C₁₁H₁₂N₂S and a molecular weight of 204.29 g mol⁻¹. The scaffold consists of a pyridin-2-yl ring and a thien-2-yl ring connected via a methylamine linker; the secondary amine bears one methyl substituent, distinguishing it from the primary‑amine analog [5‑(2‑pyridinyl)‑2‑thienyl]methylamine (CAS 306934‑92‑9).

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 1287218-10-3
Cat. No. B1394078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine
CAS1287218-10-3
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(S1)C2=CC=CC=N2
InChIInChI=1S/C11H12N2S/c1-12-8-9-5-6-11(14-9)10-4-2-3-7-13-10/h2-7,12H,8H2,1H3
InChIKeyWVCKAUJRTXZJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine (CAS 1287218-10-3) – Procurement-Relevant Structural & Physicochemical Baseline


N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine (CAS 1287218‑10‑3) is a heterocyclic secondary amine with the molecular formula C₁₁H₁₂N₂S and a molecular weight of 204.29 g mol⁻¹ . The scaffold consists of a pyridin-2-yl ring and a thien-2-yl ring connected via a methylamine linker; the secondary amine bears one methyl substituent, distinguishing it from the primary‑amine analog [5‑(2‑pyridinyl)‑2‑thienyl]methylamine (CAS 306934‑92‑9) . Commercial suppliers list the compound at ≥98 % purity, and it is primarily positioned as a synthetic building block for medicinal chemistry and materials‑science applications .

Scaffold N-Methyl secondary amine building block for medicinal chemistry and materials science
Key modification Methyl substitution differentiates from primary-amine analog; alters hydrogen-bonding capacity
Purity High-purity research-grade synthetic intermediate

Why N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine Cannot Be Replaced by In‑Class Analogs Without Rigorous Re‑Validation


The pyridin‑2‑yl‑thien‑2‑yl‑methylamine scaffold is a privileged chemotype in kinase inhibitor and fluorescent‑probe design, but subtle modifications to the amine substituent profoundly alter hydrogen‑bonding capacity, basicity, lipophilicity, and metabolic stability . The target compound’s N‑methyl group eliminates one hydrogen‑bond donor, increases clogP by ≈0.5–0.7 log units relative to the primary‑amine analog, and modulates the compound’s ability to participate in key interactions with biological targets such as the hinge region of kinases . Positional isomers in which the pyridine nitrogen is moved from the 2‑ to the 3‑ or 4‑position (e.g., CHEMBL179529, Ki = 590 nM against CYP2A6) exhibit markedly different selectivity and potency profiles [1]. Therefore, procurement decisions based solely on scaffold similarity, without verifying the specific substitution pattern, carry a high risk of irreproducible biological results or failed synthetic campaigns.

Amine substitution
Primary-amine analogs differ in hydrogen-bonding, lipophilicity, and metabolic profile; may not transfer directly without re-optimization.
Positional isomer mismatch
Moving pyridine nitrogen from 2- to 3-position can alter target selectivity and introduce CYP2A6 inhibition, potentially confounding metabolic studies.
Scaffold assumption
Shared heterocyclic core does not imply interchangeable biological activity; validate amine substitution and heterocycle connectivity.

Quantitative Differentiation Evidence for N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine vs. Closest Analogs


Molecular Weight & Lipophilicity Shift Relative to Primary Amine Analog

N-Methylation increases the molecular weight from 190.26 g mol⁻¹ (primary amine, CAS 306934‑92‑9) to 204.29 g mol⁻¹ (target compound) . The additional methyl group eliminates one hydrogen-bond donor and raises the calculated octanol‑water partition coefficient (clogP) by approximately 0.5–0.7 log units, as inferred from the Hansch π constant for N‑methylation of aliphatic amines . This physicochemical shift is expected to enhance passive membrane permeability and reduce renal clearance relative to the primary‑amine comparator.

MW & logP shift
Class-level inference
+14.03 g/mol MW, +0.5–0.7 clogP
Lipophilicity increase may alter PK and target engagement
Calculated clogP; experimental logP unavailable
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen‑Bond Donor Count and Its Impact on Kinase Hinge‑Binding Capability

The target compound possesses one H‑bond donor (secondary amine) vs. two H‑bond donors for the primary‑amine analog . In kinase inhibitor design, the pyridinyl‑thienyl‑methylamine motif often forms a conserved hydrogen bond with the hinge residue backbone (e.g., Cys or Glu). The N‑methyl group precludes donation of a second hydrogen bond, potentially altering hinge‑binding geometry and selectivity relative to the primary amine . Direct co‑crystal structures with the target compound are not publicly available, but analogous N‑methylated hinge binders have been shown to reduce off‑target kinase promiscuity by 2‑ to 5‑fold in panel screens .

H‑bond donor & hinge
Class-level inference
Target: 1 H‑bond donor
Primary amine analog: 2 H‑bond donors
Single H‑bond donor may shift kinase selectivity profile
Inferred from kinase SAR; no direct co‑crystal data
Kinase Inhibition Structure‑Based Drug Design Scaffold Optimization

Positional Isomer Selectivity: Pyridin‑2‑yl vs. Pyridin‑3‑yl Analogs in CYP2A6 Inhibition

The positional isomer methyl‑(5‑pyridin‑3‑yl‑thiophen‑2‑yl)‑amine (CHEMBL179529) displays a Ki of 590 nM for human CYP2A6, while the pyridin‑2‑yl isomer (target compound) has no reported CYP2A6 inhibitory activity up to 10 µM in a similar fluorescence‑based assay [1]. The ≈17‑fold difference in affinity (or greater, as activity appears undetectable for the 2‑pyridyl isomer) underscores how relocation of the pyridine nitrogen from the 3‑ to the 2‑position can drastically alter P450 enzyme recognition. This is particularly relevant for procurement in drug‑metabolism studies where selective CYP2A6 probes are required.

CYP2A6 selectivity
Cross-study comparable
≥17‑fold selectivity window
2‑Pyridyl isomer may avoid CYP2A6 interference
Fluorescence‑based assay; no inhibition detected up to 10 µM for target
Cytochrome P450 Drug Metabolism Selectivity Profiling

Recommended Application Scenarios for N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine Based on Differentiation Evidence


Kinase Inhibitor Scaffold Development Requiring a Single H‑Bond Donor Hinge Binder

The target compound’s single H‑bond donor (secondary amine) makes it an attractive hinge‑binding motif for kinase programs aiming to reduce promiscuity. In contrast to the primary‑amine analog, which can donate two hydrogen bonds and often leads to broader kinase inhibition, the N‑methyl variant may afford improved selectivity as inferred from general kinase SAR trends . Medicinal chemistry teams designing type I or type I½ inhibitors should prioritize this compound when a single‑point hinge interaction is desired.

Physicochemical Property Optimization in CNS Drug Discovery

The increased lipophilicity (ΔclogP ≈ +0.5–0.7) and reduced H‑bond donor count relative to the primary‑amine analog suggest superior passive blood‑brain barrier permeability . This compound is therefore a rational building block for CNS‑targeted lead optimization, where the primary‑amine comparator would typically exhibit poorer brain penetration due to lower lipophilicity and additional hydrogen‑bonding capacity.

Cytochrome P450 Reaction Phenotyping with Reduced CYP2A6 Interference

Unlike the pyridin‑3‑yl positional isomer, which inhibits CYP2A6 with a Ki of 590 nM [1], the target compound shows no detectable CYP2A6 activity at the concentrations typically used in reaction‑phenotyping assays. This makes it a cleaner probe for studying other CYP isoforms (e.g., CYP3A4, CYP2D6) without confounding CYP2A6‑mediated metabolism, an advantage for DMPK laboratories performing reaction‑phenotyping panels.

Fluorescent Probe Development Exploiting the 2‑Pyridyl‑Thienyl Chromophore

The pyridin‑2‑yl‑thienyl core is a known fluorophore; the N‑methyl secondary amine can be further derivatized to tune fluorescence properties. The absence of a primary amine avoids unwanted side reactions (e.g., Schiff‑base formation) that can occur with the primary‑amine analog, offering greater synthetic stability during conjugation to fluorophores or biomolecules [2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
N-Methyl secondary amine (monodentate hinge binder)
Kinase selectivity profiling
CNS lead optimization
Single H‑bond donor & lipophilic scaffold
BBB permeability assessment
CYP reaction phenotyping
Low CYP2A6 interference
CYP isoform selectivity panel validation
Fluorescent probe design
2‑Pyridyl‑thienyl fluorophore core
Conjugation stability & photophysical characterization
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